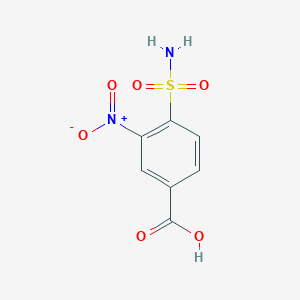

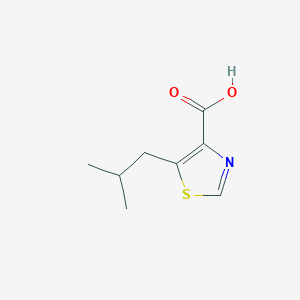

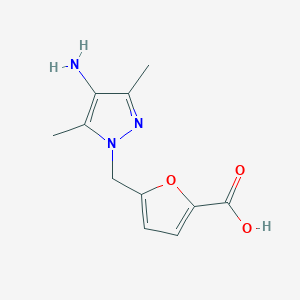

![molecular formula C24H18F3NO4 B2408603 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid CAS No. 678991-02-1](/img/structure/B2408603.png)

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s important to note that the exact structure and properties can vary depending on the specific arrangement and bonding of these groups.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using C-H Activation methodology . This involves the formation of C-C bonds mediated by palladium, often in tandem with other reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene group and the various functional groups attached to it. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties such as boiling point and storage temperature can be inferred from similar compounds .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation : It's used in the synthesis of non-proteinogenic amino acids and their derivatives, like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001).

Protective Group in Organic Chemistry : This compound serves as a protective group for various functional groups in chemical synthesis. It's specifically noted for its use in protecting hydroxy-groups and facilitating the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Synthesis of Tetrazolyl Derivatives : It has been employed in the synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, showcasing its versatility in creating varied chemical structures (Tolstyakov et al., 2016).

Supramolecular Studies : Research on fluorenylmethoxycarbonyl (Fmoc) amino acids, like 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-{4-[(2-hydroxypropan-2-yl)oxy]phenyl}propanoic acid, has been conducted to understand their structural, conformational, and energy landscapes, which is crucial for biomedical applications (Bojarska et al., 2020).

Solid-Phase Peptide Synthesis : It's utilized as a reversible protecting group in peptides, aiding in the synthesis of peptides with 'difficult sequences' (Johnson et al., 1993).

Chemical Synthesis Enhancements : The compound enhances the synthesis of other chemicals, like thiazole-4-carboxylic acid, demonstrating its role in improving the yields and processes of chemical synthesis (Le & Goodnow, 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

As a derivative of valine, it may interact with biological systems in a similar manner to other amino acids and their derivatives .

Biochemical Pathways

As a derivative of valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .

Pharmacokinetics

As a derivative of valine, it may have similar pharmacokinetic properties to other amino acids and their derivatives .

Result of Action

As a derivative of valine, it may contribute to protein synthesis and other metabolic processes related to amino acids .

Action Environment

The compound is stable at room temperature and has a long shelf-life . It is also stable in aqueous washing operations . It should be stored under inert gas and should avoid moisture and heat .

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-24(26,27)20-12-6-5-11-18(20)21(22(29)30)28-23(31)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,28,31)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTFGKGIANTPRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

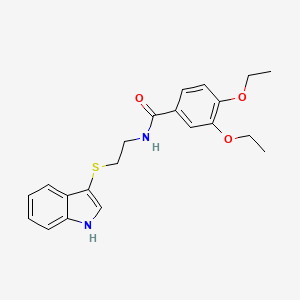

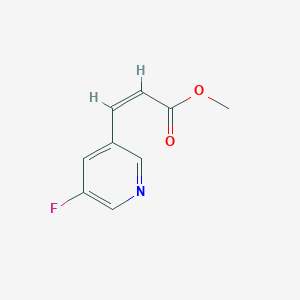

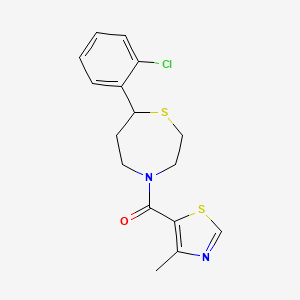

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

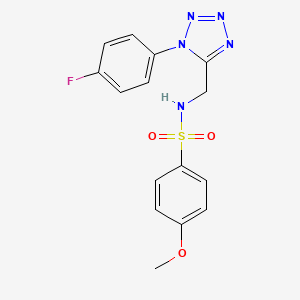

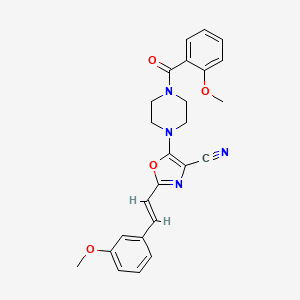

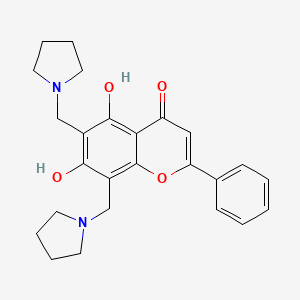

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)

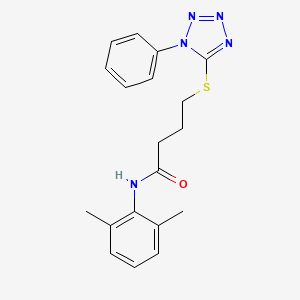

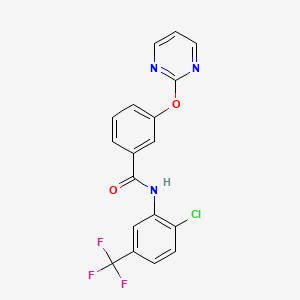

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)